molecular formula C18H27N3O2 B2626769 N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide CAS No. 2034295-06-0

N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide

Cat. No. B2626769
M. Wt: 317.433
InChI Key: FGWCSWCUARNVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has an amide group, which is a key functional group in many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the piperidine ring, a six-membered ring with one nitrogen atom. Attached to this ring would be the phenylpropanamido group and a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents .

Scientific Research Applications

Analgesic Potency and Safety

  • N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide derivatives have been found to be extremely potent analgesics. For instance, one compound in this class was identified to be significantly more potent than morphine, offering a fast onset of action and a shorter duration of action, along with a high safety margin (van Bever, Niemegeers, & Janssen, 1974).
  • Another study discovered that derivatives of this compound exhibit an unusually high safety margin as analgesics, making them extremely potent and safe for use (van Bever, Niemegeers, Schellekens, & Janssen, 1976).

Synthesis and Pharmacology

  • Research has been conducted on the synthesis of various analogs and diastereoisomers of N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide, exploring their analgesic potential and pharmacological properties (Van Daele et al., 1976).
  • Studies have also been conducted on the synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores, indicating a broader potential application of these compounds in treating conditions like epilepsy (Ho, Crider, & Stables, 2001).

Opioid Receptor Functional Antagonism

  • The compound and its analogs have been studied for their in vitro opioid receptor functional antagonism, which is essential for understanding their action in pain modulation (Cai et al., 2008).

Other Applications

  • The compound has been included in studies for the development of antimyotonic agents and as part of research into the development of anticancer agents, indicating its potential use in diverse therapeutic areas (Catalano et al., 2008); (Kambappa et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. This could include investigating its potential uses in pharmaceuticals, given the presence of the piperidine ring, a common feature in many drugs .

properties

IUPAC Name

N,N-dimethyl-4-[(3-phenylpropanoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-20(2)18(23)21-12-10-16(11-13-21)14-19-17(22)9-8-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWCSWCUARNVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide

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